methanone CAS No. 5354-25-6](/img/structure/B5643697.png)
[4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone
Overview
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C17H16ClN3O3. It is known for its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 3-chlorophenylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chlorophenyl)piperazin-1-ylmethanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-(3-chlorophenyl)piperazin-1-yl](4-aminophenyl)methanone.
Reduction: Formation of 4-(3-chlorophenyl)piperazin-1-yl](4-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenyl)piperazin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)piperazin-1-ylmethanone: Similar structure but with an amino group instead of a nitro group.
4-(3-Chlorophenyl)piperazin-1-ylmethanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(3-Chlorophenyl)piperazin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(3-Chlorophenyl)piperazin-1-ylmethanone , also known as (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine ring and is characterized by the presence of a chlorophenyl and a nitrophenyl substituent, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H16ClN3O3 |
Molecular Weight | 345.8 g/mol |
IUPAC Name | (3-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI Key | YIWDBGKWWMAHNY-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C3=CC(=CC=C3)Cl |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperazine ring facilitates interactions with various biological macromolecules, potentially modulating their activity. This unique combination allows the compound to exert pharmacological effects, particularly in neurology and oncology.
Antimicrobial Activity
Research indicates that compounds similar to 4-(3-Chlorophenyl)piperazin-1-ylmethanone exhibit significant antimicrobial properties. For example, studies have shown that derivatives with piperazine moieties demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial growth through enzyme inhibition or disruption of cell membrane integrity.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Piperazine derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar scaffolds have shown promising results in preclinical models for various cancers, indicating that 4-(3-Chlorophenyl)piperazin-1-ylmethanone could be a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
Given its ability to cross the blood-brain barrier, this compound may also possess neuropharmacological effects. Studies on related piperazine derivatives have revealed their potential as anxiolytics or antidepressants by modulating serotonin receptors . This suggests that 4-(3-Chlorophenyl)piperazin-1-ylmethanone could be explored for treating central nervous system disorders.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to 4-(3-Chlorophenyl)piperazin-1-ylmethanone:
- Antimicrobial Screening : A series of piperazine derivatives were synthesized and tested for antibacterial activity against multiple strains. Results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Antitumor Activity : In vitro studies demonstrated that specific piperazine-containing compounds induced apoptosis in cancer cell lines through caspase activation pathways. These findings highlight the potential of these compounds in cancer therapy .
- Neuropharmacological Studies : Research on related compounds indicated their effectiveness in modulating neurotransmitter systems, which could be beneficial for treating anxiety and depression .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-2-1-3-16(12-14)19-8-10-20(11-9-19)17(22)13-4-6-15(7-5-13)21(23)24/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJIYYQGRBACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968293 | |
Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-25-6 | |
Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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